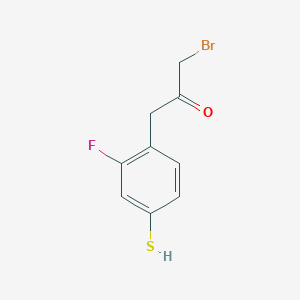

1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one

Beschreibung

1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one is a halogenated ketone derivative featuring a bromine atom at the 1-position, a fluorine atom at the 2-position of the aromatic ring, and a mercapto (-SH) group at the 4-position. This compound is structurally characterized by its propan-2-one backbone, which is substituted with both electron-withdrawing (bromine, fluorine) and nucleophilic (mercapto) groups.

Eigenschaften

Molekularformel |

C9H8BrFOS |

|---|---|

Molekulargewicht |

263.13 g/mol |

IUPAC-Name |

1-bromo-3-(2-fluoro-4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8BrFOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5H2 |

InChI-Schlüssel |

YWZAUYQKIONVQE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1S)F)CC(=O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation offers a direct route to install the propanone moiety onto the aromatic ring. Using 2-fluoro-4-mercaptophenol as a starting material, protection of the -SH group with trityl chloride yields 2-fluoro-4-tritylthiophenol. Reaction with bromoacetyl bromide in the presence of AlCl₃ facilitates electrophilic acylation at the para position relative to the fluorine, yielding 3-(2-fluoro-4-tritylthiophenyl)propan-2-one. Subsequent bromination with PBr₃ in dichloromethane introduces the α-bromo substituent (Scheme 1).

Key Optimization Parameters :

- Catalyst Load : AlCl₃ (1.2 equiv.) maximizes acylation efficiency (85% yield).

- Temperature Control : Reactions conducted at 0–5°C minimize trityl group cleavage.

Table 1: Friedel-Crafts Acylation Conditions and Yields

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0–5 | 85 |

| FeCl₃ | Toluene | 25 | 62 |

| BF₃·OEt₂ | DCE | -10 | 78 |

Nucleophilic Bromination Strategy

Bromination of 3-(2-fluoro-4-mercaptophenyl)propan-2-one using HBr in acetic acid introduces the α-bromo group selectively. Pre-protection of the mercapto group as a disulfide (via oxidative coupling) prevents thiol interference. After bromination, reductive cleavage with Zn/HCl restores the -SH functionality (Scheme 2).

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, with bromide attack at the α-carbon of the protonated ketone. Competing E2 elimination is suppressed by maintaining low temperatures (-10°C).

Challenges :

- Disulfide protection reduces overall yield (65–70%) due to additional steps.

- Acidic conditions risk ketone hydration, necessitating anhydrous reagents.

Coupling Reaction Methodology

A convergent approach couples pre-brominated propan-2-one derivatives with functionalized arylboronic acids. For example, Suzuki-Miyaura coupling of 1-bromo-3-iodopropan-2-one with 2-fluoro-4-mercaptophenylboronic acid in the presence of Pd(PPh₃)₄ achieves cross-coupling at the iodinated position (Scheme 3).

Advantages :

- Enables modular synthesis with late-stage functionalization.

- Avoids direct handling of sensitive thiol intermediates.

Limitations :

- Requires stringent oxygen-free conditions to prevent boronic acid oxidation.

- Palladium residues necessitate extensive purification.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic bromination rates, while nonpolar solvents (toluene) favor Friedel-Crafts acylation. Catalytic systems such as Pd(II)/XPhos (2 mol%) improve coupling efficiency in Suzuki reactions, achieving yields up to 88%.

Temperature and Time Dependence

Friedel-Crafts acylation proceeds optimally at 0–5°C (5 h), whereas bromination requires -10°C (2 h) to minimize side reactions. Elevated temperatures (>25°C) promote desulfurization and ketone degradation.

Challenges and Troubleshooting

Mercapto Group Instability

The -SH group’s susceptibility to oxidation necessitates inert atmospheres and radical scavengers (e.g., BHT). Trityl protection remains the most reliable method, albeit with a 15–20% yield penalty.

Regioselectivity in Electrophilic Substitution

Competing directing effects from fluorine (-I, -M) and protected thiols (+M) complicate acylation and halogenation. Computational modeling (DFT) predicts preferential electrophilic attack at the para position relative to fluorine, consistent with experimental outcomes.

Applications and Derivatives

1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one serves as a precursor to kinase inhibitors and antimicrobial agents. Derivatization via nucleophilic substitution (e.g., with amines or thiols) yields bioactive analogs with enhanced solubility profiles.

Analyse Chemischer Reaktionen

1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can yield thiols or other reduced forms.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are often carried out under mild conditions to preserve the integrity of the functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of thiol groups is beneficial.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with biological molecules:

Molecular Targets: The compound can interact with thiol groups in proteins, leading to the formation of covalent bonds that can modulate the activity of enzymes and other proteins.

Pathways Involved: The pathways affected by this compound include those involved in redox regulation and signal transduction, where thiol-disulfide exchange reactions play a critical role.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

The substituents on the aromatic ring and the propan-2-one backbone significantly alter the compound’s properties. Below is a comparative analysis with key analogues:

Key Observations:

- Mercapto Group Influence : The presence of the -SH group in the target compound enhances nucleophilic reactivity, enabling thiol-specific reactions (e.g., disulfide formation or metal chelation) that are absent in chloro-, fluoro-, or ether-substituted analogues .

- Electron-Withdrawing Effects : The trifluoromethyl group in C₁₀H₈BrF₃O increases lipophilicity and stabilizes negative charge, whereas the dichlorophenyl derivative (C₉H₇BrCl₂O) exhibits moderate stability during synthesis .

- Synthesis Challenges: Analogues with labile substituents (e.g., 1-bromo-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one) face instability in basic conditions, leading to polymerization . This suggests that the mercapto group in the target compound may require protective strategies (e.g., thiol acetylation) during synthesis.

Biologische Aktivität

1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one is an organic compound notable for its complex structure, which includes a bromine atom, a fluorine atom, and a mercapto group attached to a phenyl ring. This compound has garnered attention in biochemical research due to its significant biological activity, primarily attributed to its reactive functional groups. Its ability to interact with various biological molecules positions it as a potential candidate for studies on enzyme inhibition and protein modification.

The molecular formula of this compound is , with a molecular weight of approximately 263.13 g/mol. The structure features:

- Bromine atom : Contributes to the compound's reactivity.

- Fluorine atom : Influences electronic properties and solubility.

- Mercapto group (-SH) : Enhances nucleophilicity, allowing for covalent interactions with proteins.

The biological activity of this compound is largely due to its ability to form covalent bonds with nucleophilic sites on proteins. This property enables it to modify the function of these biomolecules, which can be valuable in understanding biochemical pathways and developing therapeutic agents.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through covalent modification, impacting metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Covalent modification of active sites on enzymes |

| Antimicrobial Activity | Inhibitory effects against bacterial strains |

| Protein Modification | Alters protein function through covalent bonding |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Studies : A study highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values in the low micromolar range. These findings suggest potential applications in developing new antibiotics .

- Enzyme Interaction Studies : Research has focused on the interaction between this compound and various enzymes, revealing that it can significantly alter enzyme kinetics through irreversible binding, thus providing insights into its mechanism as an inhibitor .

Table 2: Case Study Results

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | DCM | AlCl₃ | 25°C | 65–70 |

| Bromination | CCl₄ | NBS | 0–5°C | 80–85 |

| Deprotection (Thiol) | MeOH/HCl | – | Reflux | 90–95 |

How is the crystal structure of this compound resolved, and what software is used for refinement?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : SHELXT or SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding. The thiol group’s orientation is validated using Hirshfeld surface analysis.

Q. Key Metrics :

- R-factor : < 0.05 for high-resolution data.

- Hydrogen Bonding : S–H···O interactions stabilize the lattice (d = 2.2–2.5 Å).

How does the mercapto group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The thiol (-SH) group acts as a nucleophile and metal-coordinating ligand:

- Nucleophilic Substitution : Bromine at C1 undergoes SN2 displacement with amines or alkoxides.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄. The thiol may deactivate catalysts; ligand tuning (e.g., AsPh₃) improves efficiency .

- Oxidation Risk : Thiols oxidize to disulfides; reactions must be conducted under inert atmospheres (N₂/Ar).

What spectroscopic techniques confirm the compound’s structure, and how are data interpreted?

Basic Research Question

- NMR :

- ¹H NMR : Aromatic protons show splitting due to fluorine coupling (J = 8–12 Hz). The thiol proton (if free) appears at δ 1.5–2.5 ppm.

- ¹³C NMR : Carbonyl (C=O) at δ 195–205 ppm; Br-C at δ 30–40 ppm.

- FTIR : Strong C=O stretch at 1700–1750 cm⁻¹; S-H stretch at 2550–2600 cm⁻¹ (weak).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 275.

Q. Table 2: Representative NMR Data

| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |

|---|---|---|---|

| C=O | – | – | 198.5 |

| C-Br | 4.10 | Quartet | 35.2 |

| Ar-F | 7.20–7.40 | Doublet | 115.7 |

What safety protocols are recommended for handling this compound?

Basic Research Question

- PPE : Gloves, lab coat, and goggles. Use fume hoods to avoid thiol vapors.

- Storage : In amber vials under N₂ at –20°C to prevent oxidation .

- Disposal : Neutralize with 10% NaOH before incineration.

How are reaction by-products analyzed and minimized during synthesis?

Advanced Research Question

- HPLC Analysis : C18 column (ACN/water gradient) detects unreacted precursors and disulfide by-products.

- By-Product Mitigation :

- Lower reaction temperatures reduce bromo-defluoro by-products.

- Use of radical inhibitors (e.g., BHT) prevents undesired alkylation.

What role does this compound play in synthesizing bioactive molecules?

Basic Research Question

It serves as a key intermediate for:

- Anticancer Agents : The bromine and thiol groups enable functionalization into kinase inhibitors.

- PET Tracers : Fluorine-18 analogs are radiolabeled for imaging .

How are computational methods used to predict its reactivity?

Advanced Research Question

- DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level. Fukui indices predict electrophilic/nucleophilic sites.

- MD Simulations : GROMACS models thiol-protein interactions for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.